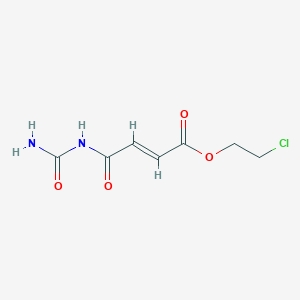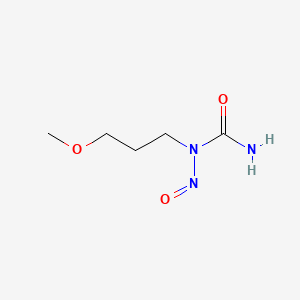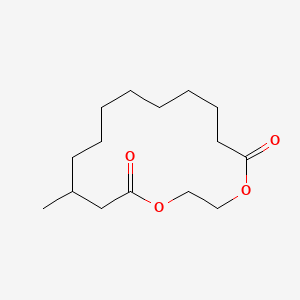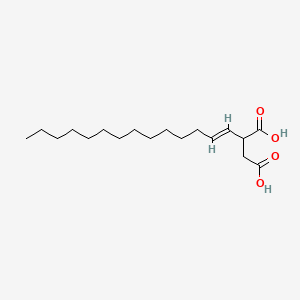
Tetradec-1-enylsuccinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetradec-1-enylsuccinic acid can be synthesized through the reaction of maleic anhydride with tetradec-1-ene. The reaction typically involves heating the reactants in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the alkene to the anhydride. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require a solvent like toluene to dissolve the reactants and control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and solvents is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Tetradec-1-enylsuccinic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the tetradec-1-enyl group can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms in the succinic acid moiety can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions to oxidize the double bond.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Epoxides, diols, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and other substituted succinic acids.
Aplicaciones Científicas De Investigación
Tetradec-1-enylsuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of succinic acid derivatives on biological systems.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tetradec-1-enylsuccinic acid involves its interaction with various molecular targets. The double bond in the tetradec-1-enyl group allows it to participate in addition reactions, while the carboxylic acid groups can form hydrogen bonds with other molecules. These interactions can affect the structure and function of biological molecules, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Octadec-1-enylsuccinic acid
- Dodec-1-enylsuccinic acid
- Hexadec-1-enylsuccinic acid
Uniqueness
Tetradec-1-enylsuccinic acid is unique due to its specific chain length and the presence of a double bond, which confer distinct chemical properties. Compared to other similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
76386-13-5 |
|---|---|
Fórmula molecular |
C18H32O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-[(E)-tetradec-1-enyl]butanedioic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18(21)22)15-17(19)20/h13-14,16H,2-12,15H2,1H3,(H,19,20)(H,21,22)/b14-13+ |
Clave InChI |
PFBBCIYIKJWDIN-BUHFOSPRSA-N |
SMILES isomérico |
CCCCCCCCCCCC/C=C/C(CC(=O)O)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCC=CC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



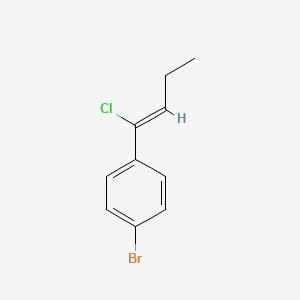
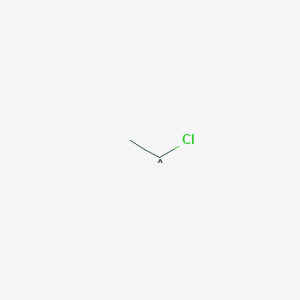
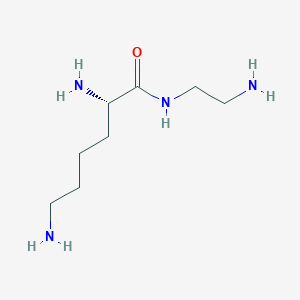
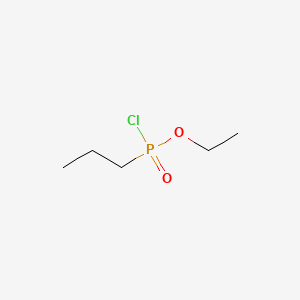

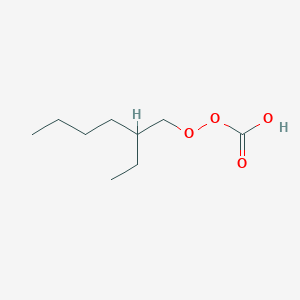
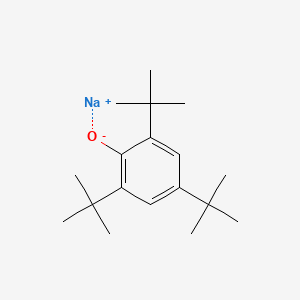
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
